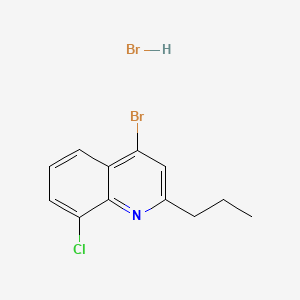
(R)-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-(R)-1,1/'-BINAPHTHYL-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 is a complex organometallic compound. It features a titanium(IV) center coordinated to a biphenyl ligand, a dimethylcyclopentadienyl ligand, and a binaphthyl ligand. This compound is notable for its chiral properties, making it significant in asymmetric synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 typically involves the following steps:
-
Ligand Preparation: : The biphenyl, dimethylcyclopentadienyl, and binaphthyl ligands are synthesized separately. The biphenyl ligand is often prepared through Suzuki coupling reactions, while the dimethylcyclopentadienyl ligand can be synthesized via alkylation of cyclopentadiene. The binaphthyl ligand is usually obtained through oxidative coupling of naphthalene derivatives.
-
Complex Formation: : The ligands are then coordinated to a titanium(IV) precursor, such as titanium tetrachloride (TiCl4). This step typically requires inert atmosphere conditions (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the titanium complex.
-
Purification: : The resulting complex is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective purification techniques.
化学反应分析
Types of Reactions
Oxidation: The titanium center can undergo oxidation reactions, often forming titanium(V) or titanium(III) species.
Reduction: Reduction reactions can convert the titanium(IV) center to lower oxidation states, such as titanium(III).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(V) species, while reduction can produce titanium(III) complexes. Substitution reactions result in new titanium complexes with different ligands.
科学研究应用
Chemistry
Catalysis: This compound is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Polymerization: It can act as a catalyst in the polymerization of olefins, leading to the production of high-performance polymers.
Biology and Medicine
Drug Development: Its chiral properties make it useful in the synthesis of enantiomerically pure pharmaceuticals.
Biomolecular Interactions: Studies on its interactions with biomolecules can provide insights into enzyme mechanisms and drug-receptor interactions.
Industry
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Environmental Applications: Its catalytic properties are explored for applications in green chemistry and environmental remediation.
作用机制
The mechanism by which ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 exerts its effects involves coordination chemistry and catalysis. The titanium center acts as a Lewis acid, facilitating various chemical transformations. The chiral ligands create a chiral environment around the titanium center, enabling enantioselective reactions. Molecular targets include substrates in catalytic cycles, where the compound promotes bond formation or cleavage.
相似化合物的比较
Similar Compounds
Titanocene Dichloride: Another titanium(IV) complex with cyclopentadienyl ligands, used in similar catalytic applications.
Zirconocene Dichloride: A zirconium analog with similar structure and reactivity.
Vanadocene Dichloride: A vanadium analog used in catalysis and material science.
Uniqueness
®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 is unique due to its chiral ligands, which impart enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.
属性
CAS 编号 |
198573-86-3 |
|---|---|
分子式 |
C46H38O2Ti |
分子量 |
670.675 |
IUPAC 名称 |
1-(3,4-dimethylcyclopentyl)-2-[2-(3,4-dimethylcyclopentyl)phenyl]benzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;titanium |
InChI |
InChI=1S/C26H24.C20H14O2.Ti/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChI 键 |
LBANDAYQFQAGFI-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


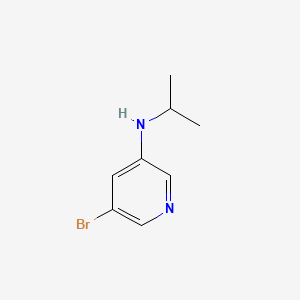
![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)
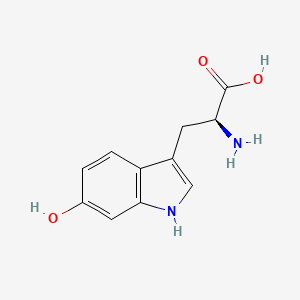
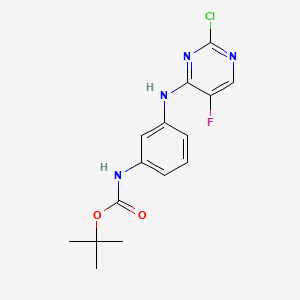
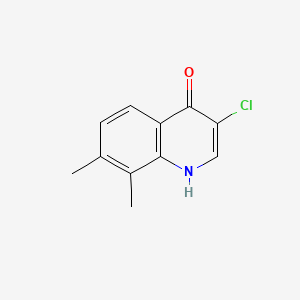
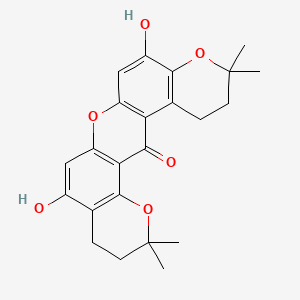
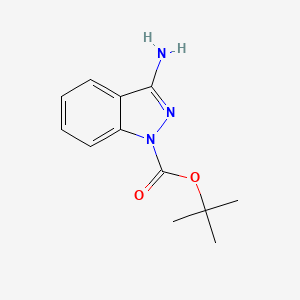
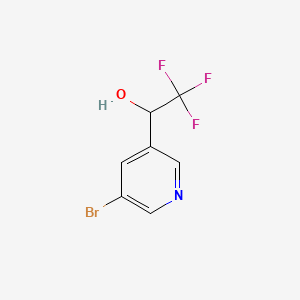
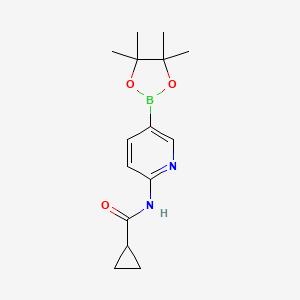
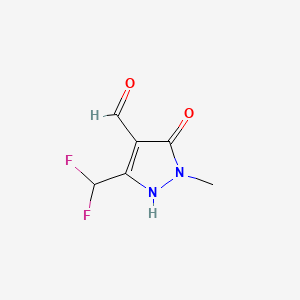
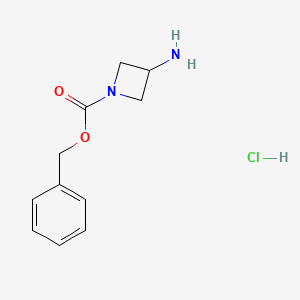
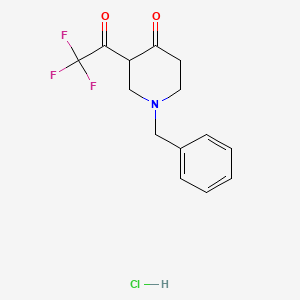
![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)
